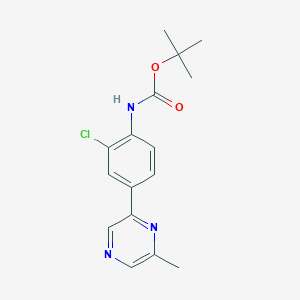

Tert-butyl (2-chloro-4-(6-methylpyrazin-2-yl)phenyl)carbamate

Description

Tert-butyl (2-chloro-4-(6-methylpyrazin-2-yl)phenyl)carbamate is a carbamate derivative featuring a substituted phenyl ring with a 2-chloro group and a 6-methylpyrazin-2-yl moiety. Carbamates like this are frequently employed as intermediates in organic synthesis, particularly for protecting amine groups or constructing bioactive molecules.

Properties

IUPAC Name |

tert-butyl N-[2-chloro-4-(6-methylpyrazin-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2/c1-10-8-18-9-14(19-10)11-5-6-13(12(17)7-11)20-15(21)22-16(2,3)4/h5-9H,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOERGIFCUMQQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901128909 | |

| Record name | Carbamic acid, N-[2-chloro-4-(6-methyl-2-pyrazinyl)phenyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901128909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648864-29-2 | |

| Record name | Carbamic acid, N-[2-chloro-4-(6-methyl-2-pyrazinyl)phenyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1648864-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[2-chloro-4-(6-methyl-2-pyrazinyl)phenyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901128909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-chloro-4-(6-methylpyrazin-2-yl)phenyl)carbamate typically involves the reaction of 2-chloro-4-(6-methylpyrazin-2-yl)phenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-chloro-4-(6-methylpyrazin-2-yl)phenyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding carbamate derivative, while oxidation can produce N-oxides.

Scientific Research Applications

Tert-butyl (2-chloro-4-(6-methylpyrazin-2-yl)phenyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: It can be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-chloro-4-(6-methylpyrazin-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Pyridine vs. Pyrazine Cores

The target compound differs significantly from pyridine-based analogs, such as tert-butyl (2-(6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-2-(methylthio)-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl)ethyl)carbamate (Compound 50) and tert-butyl (3-(6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-2-(methylthio)-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl)propyl)carbamate (Compound 51) . Key differences include:

- Impact of Heterocycle : Pyrazine’s electron-deficient nature may reduce nucleophilic reactivity compared to pyridine, affecting binding in kinase inhibition. Pyridine derivatives (Compounds 50/51) demonstrated selective inhibition of MST3/4 kinases, suggesting the target compound’s pyrazine core could alter selectivity or potency .

Positional Isomerism in Pyrazine Derivatives

describes tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate , a positional isomer with a 3-methylpyrazin-2-yl group instead of 6-methylpyrazin-2-yl. Key distinctions:

Biological Activity

Tert-butyl (2-chloro-4-(6-methylpyrazin-2-yl)phenyl)carbamate, with the CAS number 1648864-29-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈ClN₃O₂. The compound features a carbamate functional group, which is known for its role in enhancing the solubility and bioavailability of pharmaceutical agents.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in signal transduction pathways. Notably, it has been identified as an inhibitor of serine/threonine kinases, particularly the p21-activated protein kinases (PAK1, PAK2, and PAK3). These kinases play crucial roles in various cellular processes, including proliferation and survival, making them significant targets for cancer therapy .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits notable antitumor activity. For instance, it has shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The compound's ability to modulate key signaling pathways associated with tumor growth suggests its potential as a therapeutic agent in oncology .

Anti-parasitic Activity

Research indicates that this compound also possesses anti-parasitic properties. In particular, it has been evaluated for its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated an effective concentration (EC50) in the low micromolar range, suggesting significant potential for further development as an anti-trypanosomal drug .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | EC50/IC50 Value | Reference |

|---|---|---|---|

| Antitumor | Various Cancer Cell Lines | Varies by line | |

| Anti-trypanosomal | Trypanosoma brucei | < 0.03 μM |

Case Studies

- Inhibition of PAK Kinases : In a study evaluating the effects of various compounds on PAK kinases, this compound was found to significantly inhibit PAK1 activity, leading to reduced cell viability in cancer cell lines. This highlights its potential as a targeted therapy for cancers characterized by overactive PAK signaling .

- Anti-parasitic Efficacy : A comparative analysis of several carbamate derivatives indicated that this compound maintained a favorable balance between solubility and potency against T. brucei, making it a candidate for further optimization in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.